molecular formula C25H27N3O4S B4199689 N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(4-phenoxyphenyl)benzenesulfonamide

N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(4-phenoxyphenyl)benzenesulfonamide

Cat. No. B4199689
M. Wt: 465.6 g/mol
InChI Key: UWJOQICPISEZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(4-phenoxyphenyl)benzenesulfonamide, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPB is a sulfonamide-based compound that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(4-phenoxyphenyl)benzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of the enzyme carbonic anhydrase. This enzyme plays a key role in the regulation of pH in the body, and inhibition of its activity can have a range of effects on various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of neurological disease, as well as anti-inflammatory and anti-tumor effects. It has also been shown to have effects on cardiovascular function, including the regulation of blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(4-phenoxyphenyl)benzenesulfonamide in lab experiments is its specificity for carbonic anhydrase, which allows researchers to study the effects of inhibiting this enzyme in a controlled manner. However, the complex synthesis method and relatively high cost of the compound can be a limitation for some researchers.

Future Directions

There are several potential future directions for research on N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(4-phenoxyphenyl)benzenesulfonamide. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various disease states. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in regards to its potential use as a therapeutic agent.

Scientific Research Applications

N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(4-phenoxyphenyl)benzenesulfonamide has been used extensively in scientific research, particularly in the fields of pharmacology and biochemistry. It has been shown to have a range of effects on various biological systems, including the central nervous system, cardiovascular system, and immune system.

properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-N-(4-phenoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-26-16-18-27(19-17-26)25(29)20-28(33(30,31)24-10-6-3-7-11-24)21-12-14-23(15-13-21)32-22-8-4-2-5-9-22/h2-15H,16-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJOQICPISEZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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